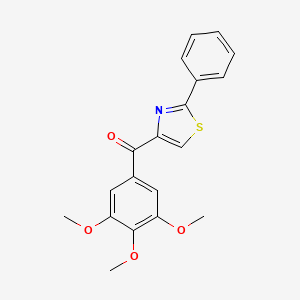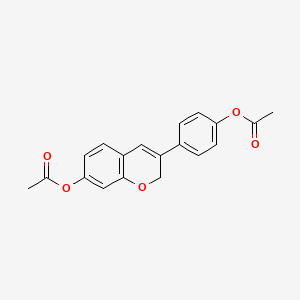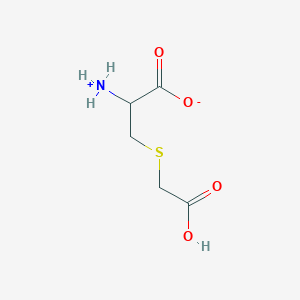
S-(カルボキシメチル)-DL-システイン
概要
説明
科学的研究の応用
Carbocisteine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Studied for its effects on mucus production and clearance.
Medicine: Used to treat respiratory conditions by reducing mucus viscosity.
Industry: Employed in the formulation of pharmaceutical products.
作用機序
Carbocisteine exerts its effects by breaking down the disulfide bonds in mucus glycoproteins, thereby reducing the viscosity of mucus . It also has antioxidant properties, which help in reducing oxidative stress in the respiratory tract . The primary molecular targets include mucus glycoproteins and oxidative stress pathways .
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
Carbocisteine is synthesized through the alkylation of cysteine with chloroacetic acid . The reaction involves the following steps:
- Dissolving cysteine in an aqueous solution.
- Adding chloroacetic acid to the solution.
- Adjusting the pH to facilitate the reaction.
- Isolating and purifying the resulting carbocisteine.
Industrial Production Methods
In industrial settings, carbocisteine is produced using continuous flow reactors in the presence of alkali . This method ensures high yield and purity of the final product. The process involves:
- Mixing cysteine and chloroacetic acid in a continuous flow reactor.
- Adding an alkali to maintain the reaction conditions.
- Continuously monitoring and adjusting the reaction parameters to optimize yield.
化学反応の分析
Types of Reactions
Carbocisteine undergoes several types of chemical reactions, including:
Oxidation: Carbocisteine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert carbocisteine back to its thiol form.
Substitution: Carbocisteine can undergo substitution reactions, particularly at the carboxyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbocisteine derivatives.
類似化合物との比較
Similar Compounds
N-acetyl-L-cysteine (NAC): Another mucolytic agent with similar properties.
Erdosteine: A thiol compound with mucolytic and antioxidant effects.
Uniqueness
Carbocisteine is unique in its dual action as a mucolytic and antioxidant . It not only reduces mucus viscosity but also provides protective effects against oxidative stress, making it particularly effective in treating respiratory conditions .
特性
IUPAC Name |
(2R)-2-amino-3-(carboxymethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFLZEXEOZUWRN-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29433-95-2 | |
| Record name | L-Cysteine, S-(carboxymethyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29433-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30110060 | |
| Record name | S-(Carboxymethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6g/L | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The hypersecretion of mucus characterizes serious respiratory conditions including asthma, cystic fibrosis (CF), and chronic obstructive pulmonary disease (COPD). It blocks bacterial adherence to cells, preventing pulmonary infections. Glycoproteins (fucomucins, sialomucins and sulfomucins) regulate the viscoelastic properties of bronchial mucus. Increased fucomucins can be found in the mucus of patients with COPD. Carbocisteine serves to restore equilibrium between sialomucins and fucomucins, likely by intracellular stimulation of sialyl transferase enzyme, thus reducing mucus viscosity. A study found that L-carbocisteine can inhibit damage to cells by hydrogen peroxide (H2O2) by activating protein kinase B (Akt) phosphorylation, suggesting that carbocisteine may have antioxidant effects and prevent apoptosis of lung cells. There is some evidence that carbocisteine suppresses NF-κB and ERK1/2 MAPK signalling pathways, reducing TNF-alpha induced inflammation in the lungs, as well as other inflammatory pathways. An in-vitro study found that L-carbocisteine reduces intracellular adhesion molecule 1 (ICAM-1), inhibiting rhinovirus 14 infection, thereby reducing airway inflammation. | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
638-23-3 | |
| Record name | Carbocysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbocysteine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | S-(Carboxymethyl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30110060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbocisteine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBOCYSTEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/740J2QX53R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
185-187 | |
| Record name | Carbocisteine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04339 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does S-carboxymethylcysteine influence ciliary beat frequency in the respiratory tract?
A1: Studies have shown that S-carboxymethylcysteine can enhance the ciliary beat frequency of nasal mucosa, particularly in chickens infected with the Newcastle disease virus. This effect seems to be more pronounced with S-methylcysteine sulfoxide, a metabolite of S-carboxymethylcysteine, compared to S-carboxymethylcysteine sulfoxide. Improved ciliary activity can contribute to better mucociliary clearance.
Q2: What are the potential anti-inflammatory effects of S-carboxymethylcysteine?
A2: Research suggests S-carboxymethylcysteine may possess anti-inflammatory properties. In a rat model of sulfur dioxide-induced airway injury, S-carboxymethylcysteine demonstrated a reduction in inflammatory cell infiltration in both proximal and peripheral airways. It also inhibited the increase of mucin 5AC protein expression in the airway epithelium, which is associated with SO2-induced airway inflammation.
Q3: What is the molecular formula and weight of S-carboxymethylcysteine?
A3: The molecular formula for S-carboxymethylcysteine is C5H9NO4S, and its molecular weight is 179.2 g/mol.
Q4: Is there spectroscopic data available for S-carboxymethylcysteine?
A4: While the provided abstracts do not specify detailed spectroscopic data, research indicates that techniques like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy have been employed to examine the properties and reactivity of S-carboxymethylcysteine and its sulfone derivative.
Q5: How is S-carboxymethylcysteine absorbed and distributed in the body?
A5: Studies show that S-carboxymethylcysteine is readily absorbed following oral administration. [, ] An autoradiographic study using 14C-labeled S-carboxymethylcysteine revealed its rapid absorption from the digestive tract and subsequent transport to various tissues, including the middle ear, via systemic circulation. The uptake appeared higher in activated secretory cells.
Q6: How is S-carboxymethylcysteine metabolized and excreted?
A6: The metabolism of S-carboxymethylcysteine varies across species. In humans, it is primarily excreted unchanged in the urine. Other metabolites, such as S-carboxymethylcysteine sulfoxide, have been identified in humans and other species like rabbits. Rats metabolize it to N-acetyl-S-carboxymethylcysteine, while marmosets excrete methylmercapturic acid as a significant metabolite.
Q7: Does the bioavailability of S-carboxymethylcysteine differ depending on the dosage form?
A7: Research indicates that the bioavailability of S-carboxymethylcysteine is comparable between hard gelatin capsules and syrup formulations. While the time to reach peak concentration might slightly vary due to differences in dissolution and release, other pharmacokinetic parameters, such as peak concentration, half-life, and area under the curve, remain statistically similar.
Q8: What is the evidence for S-carboxymethylcysteine's efficacy in treating respiratory conditions?
A8: Several clinical trials have investigated the efficacy of S-carboxymethylcysteine in various respiratory diseases:
- Chronic Obstructive Pulmonary Disease (COPD): Research suggests that S-carboxymethylcysteine might reduce exacerbation frequency in COPD patients, possibly due to its mucoregulatory, antioxidant, and anti-inflammatory properties.
- Otitis Media with Effusion (OME): In children with OME, S-carboxymethylcysteine has shown potential benefits in resolving middle ear effusion following myringotomy. [, ]
- Chronic Sinusitis: Studies have shown that S-carboxymethylcysteine improves nasal mucociliary clearance in patients with chronic sinusitis. [, ]
Q9: Has S-carboxymethylcysteine demonstrated efficacy in animal models of disease?
A9: Yes, S-carboxymethylcysteine has shown positive results in several animal models:
- Paraquat Poisoning: In a rat model of paraquat intoxication, S-carboxymethylcysteine administration improved survival rates, highlighting its potential as an antioxidant.
- Cigarette Smoke-Induced Mucus Hypersecretion: In rats exposed to cigarette smoke, oral administration of S-carboxymethylcysteine effectively inhibited the increase in mucus secretion in the larynx and trachea, suggesting a protective effect against smoke-induced airway damage.
Q10: What analytical methods are used to quantify S-carboxymethylcysteine in biological samples?
A10: Various analytical techniques have been employed to measure S-carboxymethylcysteine levels:
- High-Performance Liquid Chromatography (HPLC): A method involving the conversion of S-carboxymethylcysteine to its phenylthiohydantoin derivative, followed by separation and detection using reverse-phase HPLC, has been described for its quantification in plasma. This method offers high sensitivity and specificity.
- Radiolabeling: Studies have utilized radiolabeled S-carboxymethylcysteine (e.g., 14C-labeled) to investigate its absorption, distribution, and excretion in animal models. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



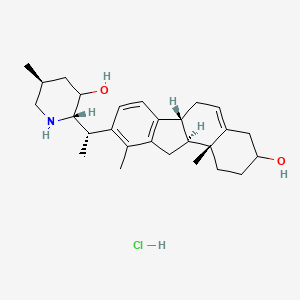
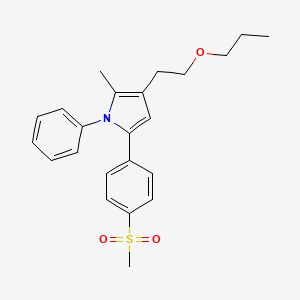


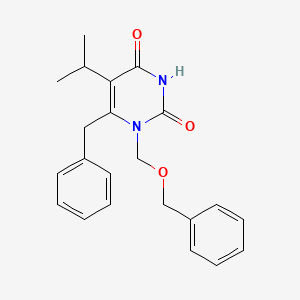
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide](/img/structure/B1663115.png)
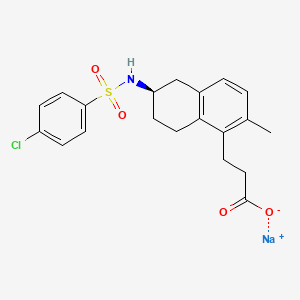
![Carbamimidoyl(dimethyl)azanium;[(E)-[1-[2-(furan-3-yl)ethyl]-4b,8,8,10a-tetramethyl-1,3,4,4a,5,6,7,8a,9,10-decahydrophenanthren-2-ylidene]methyl] hydrogen sulfate](/img/structure/B1663117.png)
